L-Alanyl-L-prolylglycyl-L-leucine
Description
L-Alanyl-L-prolylglycyl-L-leucine is a tetrapeptide with the sequence Ala-Pro-Gly-Leu. The sequence includes:
- Alanine (Ala): A small, non-polar amino acid.
- Proline (Pro): A cyclic amino acid that influences peptide conformation.
- Glycine (Gly): A flexible, small residue that enhances structural mobility.
- Leucine (Leu): A hydrophobic amino acid contributing to lipophilicity.
Theoretical molecular properties include:
- Molecular formula: $ \text{C}{16}\text{H}{28}\text{N}4\text{O}5 $ (calculated).
- Molecular weight: ~356.4 g/mol.
This peptide’s properties—such as solubility, stability, and bioactivity—are influenced by the presence of Pro (rigid structure) and Leu (hydrophobicity). Below, we compare it to structurally related peptides from the evidence.
Properties
CAS No. |
915717-14-5 |
|---|---|
Molecular Formula |
C16H28N4O5 |
Molecular Weight |
356.42 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-13(21)8-18-14(22)12-5-4-6-20(12)15(23)10(3)17/h9-12H,4-8,17H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI Key |
WKDOXQCVGQTCGW-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The choice of method depends on the required scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents for mutagenesis or chemical modification, such as N-methylmorpholine (NMM) for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may yield free thiol groups.
Scientific Research Applications
L-Alanyl-L-prolylglycyl-L-leucine has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Sequence and Structural Differences
L-Prolyl-L-alanylglycine (Pro-Ala-Gly)
- Sequence : Pro-Ala-Gly.
- Molecular formula : $ \text{C}{10}\text{H}{17}\text{N}3\text{O}4 $.
- Molecular weight : 259.26 g/mol.
- Key differences : Shorter chain (tripeptide vs. tetrapeptide), lacks Leu. Glycine at the C-terminus increases flexibility but reduces hydrophobicity.
L-Leucine, L-prolylglycyl-L-prolyl-L-alanyl-L-lysyl-L-phenylalanyl-L-seryl-L-leucyl
- Sequence : Pro-Gly-Pro-Ala-Lys-Phe-Ser-Leu.
- Molecular formula : $ \text{C}{45}\text{H}{72}\text{N}{10}\text{O}{11} $.
- Molecular weight : 945.13 g/mol.
- Key differences : Longer chain (8 residues), includes charged (Lys) and aromatic (Phe) residues. Likely higher solubility but reduced membrane permeability compared to the target tetrapeptide.
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl
- Sequence : Asn-Phe-Gly-Ala-Ala-Leu.
- Molecular formula: Not explicitly stated but inferred as $ \text{C}{30}\text{H}{44}\text{N}8\text{O}{10} $.
Molecular Weight and Solubility
Stability and Degradation
Biological Activity
L-Alanyl-L-prolylglycyl-L-leucine is a peptide composed of four amino acids: alanine, proline, glycine, and leucine. This compound has garnered attention for its potential biological activities, particularly in the realms of metabolic regulation, muscle protein synthesis, and immunomodulation. This article presents a comprehensive review of the available literature on the biological activity of this compound, including relevant case studies, research findings, and data tables.
1. Structure and Properties
This compound is a cyclic tripeptide that exhibits unique structural properties due to the presence of proline, which introduces rigidity and influences its biological function. The cyclic nature of this peptide may enhance its stability and bioavailability compared to linear peptides.
2.1. Metabolic Effects
Research indicates that leucine-rich peptides play a critical role in stimulating the mammalian target of rapamycin (mTOR) pathway, which is essential for protein synthesis and cellular growth. Leucine is known to activate mTOR signaling in various tissues, including skeletal muscle and adipose tissue . Specifically, this compound may enhance protein synthesis through similar mechanisms as free leucine.
- Table 1: Effects of Leucine on Protein Synthesis
| Tissue | Effect of Leucine Supplementation |
|---|---|
| Skeletal Muscle | Increased protein synthesis |
| Adipose Tissue | Enhanced lipid metabolism |
| Liver | Modulation of glucose metabolism |
2.3. Immunomodulatory Effects
Leucine and its derivatives have been shown to influence immune responses. For instance, L-Alanyl-L-glutamine supplementation has demonstrated enhanced immune function by increasing lymphocyte proliferation and reducing inflammatory cytokines . While specific studies on this compound are scarce, it is reasonable to hypothesize similar effects due to the presence of leucine.
3. Safety and Toxicology
Current literature indicates that peptides like this compound are generally well-tolerated with minimal adverse effects reported at typical dosages used in research settings. However, further studies are necessary to establish long-term safety profiles.
4. Conclusion
This compound shows promise as a biologically active peptide with potential applications in enhancing muscle protein synthesis and modulating immune responses. However, more targeted research is needed to elucidate its specific mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
